molecular formula C22H18N4O4 B11115636 N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide CAS No. 22228-51-9

N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide

Cat. No.: B11115636
CAS No.: 22228-51-9
M. Wt: 402.4 g/mol
InChI Key: DZUSXOUPLZPIHW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide (CAS: 22228-51-9) is an aromatic diamide derivative with a central isophthaloyl core. Each nitrogen atom on the isophthalamide backbone is substituted with a 2-(aminocarbonyl)phenyl group. The molecular formula is C₂₈H₂₂N₄O₄, and its molecular weight is 478.50 g/mol. This compound exhibits high polarity due to the presence of amide and carbamoyl groups, influencing its solubility in polar solvents like DMF and DMSO.

Applications of such compounds span coordination chemistry (as ligands for metal complexes) and polymer science, where they serve as monomers for thermally stable polyamides.

Properties

CAS No.

22228-51-9

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

1-N,3-N-bis(2-carbamoylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H18N4O4/c23-19(27)15-8-1-3-10-17(15)25-21(29)13-6-5-7-14(12-13)22(30)26-18-11-4-2-9-16(18)20(24)28/h1-12H,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30)

InChI Key

DZUSXOUPLZPIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

N,N'-Bis-[3-(2-Amino-Thiazol-4-yl)-Phenyl]Isophthalamide (ATPIPA)

Structural Differences :

  • ATPIPA replaces the 2-(aminocarbonyl)phenyl groups in the target compound with 3-(2-amino-thiazol-4-yl)phenyl substituents.
  • Molecular formula: C₂₈H₂₂N₆O₂S₂ ; Molecular weight: 562.64 g/mol .

Functional Properties :

  • Thermal Stability : ATPIPA-based polyamides exhibit decomposition temperatures exceeding 400°C (TGA data), making them suitable for aerospace materials.
  • Coordination Chemistry : The thiazole nitrogen atoms enhance metal-binding capacity compared to the carbamoyl groups in the target compound.
Property N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide ATPIPA
Molecular Weight 478.50 g/mol 562.64 g/mol
Key Functional Groups Amide, carbamoyl Amide, thiazole
Thermal Decomposition (°C) Not reported >400
Application Ligand, polymer precursor High-performance polyamides

N~1~,N~3~-Bis(2,4-Dimethoxyphenyl)Isophthalamide

Structural Differences :

  • Methoxy (-OCH₃) groups replace the carbamoyl (-CONH₂) substituents.
  • Molecular formula: C₂₄H₂₂N₂O₆ ; Molecular weight: 434.44 g/mol .

Functional Properties :

  • Solubility: Enhanced solubility in non-polar solvents (e.g., chloroform) due to methoxy groups.
  • Electronic Effects: Methoxy groups act as electron donors, altering reactivity in photochemical applications compared to the electron-withdrawing carbamoyl groups in the target compound.

Emeramide (N,N'-Bis(2-Mercaptoethyl)Isophthalamide)

Structural Differences :

  • Mercapto (-SH) groups replace the carbamoyl substituents.
  • Molecular formula: C₁₂H₁₄N₂O₂S₂ ; Molecular weight: 306.38 g/mol .

Functional Properties :

  • Redox Activity : Unlike the target compound, emeramide participates in disulfide bond formation under oxidative conditions.
Property This compound Emeramide
Key Functional Groups Amide, carbamoyl Amide, thiol
Molecular Weight 478.50 g/mol 306.38 g/mol
Primary Application Polymer chemistry, ligands Heavy metal detoxification

N,N'-Di(2-Phenylethyl)Isophthalamide

Structural Differences :

  • 2-Phenylethyl groups replace the carbamoylphenyl substituents.
  • Molecular formula: C₂₄H₂₂N₂O₂ ; Molecular weight: 386.44 g/mol .

Functional Properties :

  • Hydrophobicity : The aromatic phenylethyl groups reduce solubility in polar solvents, favoring use in hydrophobic polymer matrices.
  • Flexibility : The ethyl spacer increases conformational flexibility compared to the rigid carbamoylphenyl groups.

Biological Activity

N,N'-Bis[2-(aminocarbonyl)phenyl]isophthalamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles.

Chemical Structure and Properties

This compound, also known as C22H18N4O4, features two aminocarbonyl groups attached to a central isophthalamide structure. This configuration contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting several key areas:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Investigations into cytotoxic effects have shown varied results depending on the concentration and cell type.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1010

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that this compound can induce apoptosis in cancer cells at higher concentrations. For example, studies using MTT assays indicated a significant reduction in cell viability at concentrations above 50 μM.

Cell Line IC50 (μM)
HeLa45
MCF-760
A54950

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has been tested against matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.

  • MMP Inhibition : In vitro studies indicate that this compound can inhibit MMP-2 and MMP-9 activities.

Case Studies

  • Case Study on Anticancer Activity : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested for its effectiveness against antibiotic-resistant strains of bacteria, showing promising results that warrant further investigation.

Safety and Toxicity

Safety assessments reveal that while this compound exhibits biological activity, it also presents potential toxicity at higher doses. Animal studies have indicated mild irritant effects but no severe adverse reactions at therapeutic dosages.

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